Octahydroquinoline-2,6-dione
Description
Octahydroquinoline-2,6-dione, also known as 1,3,4,4a,5,7,8,8a-octahydroquinoline-2,6-dione, is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.20500 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in several studies. For instance, a paper titled “Synthesis of Octahydro- and Decahydroquinolines by a One-Pot Cascade Reaction of Tetrasubstituted Enecarbamate” discusses a method involving a transition metal-catalyzed cyclopropanation followed by ring-opening . Another study titled “One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine” also provides insights into the synthesis of related compounds .
Chemical Reactions Analysis
In the synthesis process, a transition metal-catalyzed cyclopropanation followed by ring-opening was investigated for the synthesis of octahydroquinolines . A tandem reaction was also established for the synthesis of decahydroquinolines and the tricyclic compound through an iminium ion intermediate .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H13NO2 and a molecular weight of 167.20500 . Other physical and chemical properties such as density, boiling point, and melting point are not available .
Future Directions
In terms of future directions, the synthesis of Octahydroquinoline-2,6-dione and similar compounds is a topic of ongoing research. For instance, a study titled “Infrared Irradiation Synthesis of Substituted 5-Oxo-1, 2, 3, 4, 5, 6, 7, 8-octahydroquinoline Derivatives” discusses a method of synthesizing substituted 5-oxo-1, 2, 3, 4, 5, 6, 7, 8-octahydroquinoline derivatives . This suggests that there is ongoing interest in developing new synthesis methods for these types of compounds.
Properties
IUPAC Name |
1,3,4,4a,5,7,8,8a-octahydroquinoline-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h6,8H,1-5H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJOXZONQZTRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1CC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604389 | |
Record name | Octahydroquinoline-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179685-97-3 | |
Record name | Octahydroquinoline-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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